Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Overview
Description
Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the CAS Number: 3118-10-3 . It has a molecular weight of 218.25 and its molecular formula is C13H14O3 . It is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.Scientific Research Applications
Photoreaction of Halomethyl Substituted Benzocyclic Ketones with Amines
Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a related compound to Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, reacts with amines in aqueous MeCN to afford corresponding ring expansion products (Hasegawa, 1997).
Syntheses of Ethyl 4-Methyl-2, 3, 4, 4α, 5, 6-hexahydrobenzo[f]quinoline-2-carboxylate
The synthesis of ethyl 4-methyl-2, 3, 4, 4α, 5, 6-hexahydrobenzo[f]quinoline-2-carboxylate involves a Mannich reaction and has shown potent oxytocic activity. This study highlights a chemical process related to this compound (Horii et al., 1965).
New Synthetic Approach to Naphtho[1,2‐b]furan
A synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate was achieved. This research provides insight into the chemical synthesis and reactivity of compounds related to this compound (Arrault et al., 2001).
Effect of Structure on Cycloaddition Reactions
The reaction of homophthalic anhydride with N-(cinnamylidene)tritylamine proceeds as a 3,4-cycloaddition to give 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acids, demonstrating a chemical reaction involving a compound structurally related to this compound (Georgieva et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNGEOMLFJTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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